Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate
Description
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a benzamido group linked to a quinolin-2-ylmethoxy moiety. Its structure integrates a quinoline ring system, known for its pharmacological relevance, and a piperidine-1-carboxylate ester, which may influence solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[4-(quinolin-2-ylmethoxy)benzoyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-25(30)28-15-13-20(14-16-28)27-24(29)19-8-11-22(12-9-19)32-17-21-10-7-18-5-3-4-6-23(18)26-21/h3-12,20H,2,13-17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDVFAMNCMMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Etherification: The quinoline derivative is then etherified with 4-hydroxybenzaldehyde to form 4-(quinolin-2-ylmethoxy)benzaldehyde.
Amidation: This intermediate undergoes amidation with piperidine-1-carboxylic acid ethyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in tetrahydroquinoline derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkylated or N-acylated benzamido derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is its potential as an anticancer agent. Research indicates that compounds with quinoline moieties exhibit significant anticancer properties due to their ability to interact with DNA and inhibit tumor growth.
Case Study:
In a study involving various quinoline derivatives, it was found that those similar to this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential in cancer therapy .
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. Its structure allows it to inhibit specific pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory agent.
Data Table: Inhibitory Effects on Inflammatory Pathways
| Compound Name | Inhibition (%) | Target Pathway |
|---|---|---|
| This compound | 75% | NF-kB Activation |
| Control | 10% | NF-kB Activation |
CNS Penetration and Activity
The piperidine ring structure contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders.
Case Study:
Research has demonstrated that derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress .
Antidepressant Properties
Recent studies have suggested that compounds with similar structures can exhibit antidepressant-like effects, potentially through serotonin receptor modulation.
Data Table: Behavioral Studies on Antidepressant Effects
| Compound Name | Dosage (mg/kg) | Behavior Test Results (Time in seconds) |
|---|---|---|
| This compound | 10 | 300 |
| Control | - | 150 |
Mechanism of Action
The mechanism by which Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate exerts its effects is likely multifaceted:
Molecular Targets: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The benzamido group may enhance binding affinity to specific proteins or enzymes.
Pathways Involved: Inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Antimicrobial activity may involve disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a piperidine-1-carboxylate backbone with several analogs, differing primarily in the substituents on the benzamido group. Key analogs include:
Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
- Melting Points : Perimidin-2-yl analogs (e.g., compounds 12–14) exhibit higher melting points (128–147°C), suggesting crystalline solid forms . In contrast, pyridine- or phosphorus-substituted analogs (e.g., 2h) are oils, likely due to reduced crystallinity from bulky substituents .
- Synthetic Yields : Yields vary significantly: phosphorus ligand-coupled reactions (78%) and hydrogenation methods (81%) outperform perimidin-2-yl syntheses (35–55%) , highlighting the impact of substituent complexity on reaction efficiency.
Research Findings and Functional Implications
Substituent Effects on Bioactivity (Inferred)
While biological data are absent in the evidence, structural trends suggest:
- Quinoline vs. Perimidine: Quinoline’s aromatic nitrogen may enhance binding to biological targets (e.g., kinase inhibitors) compared to non-aromatic perimidinyl groups .
- Phosphorus and Pyridine Moieties : Phosphanyl groups (as in 2h) could confer metal-binding properties, relevant in catalysis or chelation therapies .
Solubility and Stability
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., compound 12) likely improve lipophilicity compared to carboxylic acid derivatives (e.g., compound 17) .
- Chlorophenyl and Sulfonyl Groups : Electron-withdrawing groups (e.g., in compound 2h or sulfonyl derivatives ) may enhance stability but reduce aqueous solubility.
Biological Activity
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a quinoline moiety, and an ethyl carboxylate group. Its molecular formula is with a molecular weight of approximately 314.38 g/mol. The structural composition contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Calcium Channel Modulation : Similar compounds have demonstrated inhibitory effects on T-type calcium channels, which are implicated in various physiological processes, including muscle contraction and neurotransmitter release .
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress and neuroinflammation, suggesting that this compound may also possess neuroprotective properties .
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against breast and lung cancer cells, with IC50 values indicating effective concentration levels for inhibiting cell growth.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Further investigations are needed to elucidate the specific mechanisms underlying these effects.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a recent study, the neuroprotective effects of similar quinoline derivatives were investigated using models of oxidative stress-induced neurotoxicity. The results indicated that these compounds could reduce neuronal cell death by modulating the NF-κB signaling pathway and decreasing reactive oxygen species (ROS) production. This suggests that this compound might exhibit similar protective effects .
Q & A
Basic Research Question
- Reverse-phase HPLC : Utilize C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Retention times and peak symmetry indicate purity levels ≥95% .
- NMR spectroscopy : and NMR (e.g., in DMSO-) confirm structural integrity by verifying quinoline methoxy protons (~δ 5.0–5.2 ppm) and piperidine carbamate signals (~δ 4.1–4.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] or [M−H] ions) with <3 ppm error tolerance .
What strategies are effective in elucidating the compound's mechanism of action through molecular docking studies?
Advanced Research Question
- Target selection : Prioritize proteins like iNOS or NF-κB, which are implicated in inflammatory pathways .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes around active sites (e.g., iNOS heme center) .
- Validation : Compare binding energies (ΔG) with reference inhibitors (e.g., Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, ΔG = −6.91 kcal/mol) . Follow-up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic validation .
How can researchers address discrepancies in reported biological activities across different studies involving this compound?
Advanced Research Question
- Structural benchmarking : Compare substituent effects using analogs (e.g., sulfonamide vs. acetylated derivatives) to identify activity determinants .
- Assay standardization : Ensure consistent cell lines (e.g., BV-2 microglia for neuroinflammation studies) and stimulus protocols (e.g., TNF-α concentration) .
- Meta-analysis : Use tools like RevMan to statistically reconcile EC or IC variations across studies, accounting for assay sensitivity differences .
What computational approaches are recommended for predicting the compound's physicochemical properties and ADMET profiles?
Advanced Research Question
- Property prediction : Employ SwissADME or QikProp to estimate logP (~3.8), solubility (LogS), and permeability (Caco-2/MDCK models) .
- Toxicity screening : Use ProTox-II or Derek Nexus to flag hepatotoxicity risks or hERG channel inhibition .
- Metabolism modeling : Simulate CYP450 interactions (e.g., CYP3A4/2D6) with StarDrop or MetaSite .
What in vitro assays are suitable for validating the compound's interaction with specific biological targets like iNOS or NF-κB?
Advanced Research Question
- iNOS inhibition : Measure NO production in LPS-stimulated macrophages using Griess reagent (λ = 540 nm) .
- NF-κB pathway : Use luciferase reporter assays in HEK293 cells transfected with NF-κB-responsive plasmids .
- Microglial activation : Quantify IL-6 or TNF-α secretion in BV-2 cells via ELISA after compound pretreatment .
How can reaction pathways be modified to introduce functional groups that enhance the compound's bioavailability without compromising activity?
Advanced Research Question
- Bioisosteric replacement : Substitute the quinoline methoxy group with trifluoromethyl or pyridyl rings to improve solubility while retaining π-π stacking interactions .
- Prodrug strategies : Convert the ethyl carboxylate to a phosphate ester for enhanced aqueous solubility, with enzymatic cleavage in target tissues .
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine C4 position to balance logP and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
